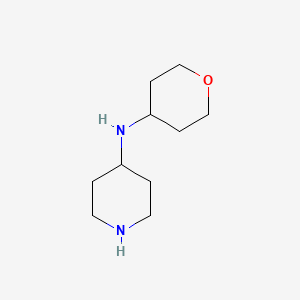
N-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Tetrahydro-2H-pyran-4-yl)glycine” is a compound that has a molecular weight of 159.19 . It’s also known as "(tetrahydro-2H-pyran-4-ylamino)acetic acid" .
Molecular Structure Analysis
The molecular structure of a related compound, “tetrahydro-2h-pyran-4-ylmethanol”, has a molecular weight of 116.16 . It’s important to note that the molecular structure of “N-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine” might be different.Physical And Chemical Properties Analysis
“Tetrahydropyran-4-methanol”, a related compound, has a boiling point of 105 °C and a density of 1.000±0.06 g/cm3 . It’s slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine derivatives, including N-(oxan-4-yl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . The specific mechanisms and effectiveness can vary depending on the specific derivative and the virus .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . These compounds could potentially be used in the development of new treatments for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . These compounds can potentially be used in the treatment of various bacterial and fungal infections.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . These compounds can potentially be used in the treatment of high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . These compounds can potentially be used in the treatment of pain and inflammation.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . These compounds can potentially be used in the treatment of various psychiatric disorders.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(oxan-4-yl)piperidin-4-amine, also known as N-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine, is a selective antagonist of the kappa opioid receptor (KOR) . KORs are one of the primary targets of this compound . They play a crucial role in the regulation of pain, mood, and consciousness .
Mode of Action
As a KOR antagonist, N-(oxan-4-yl)piperidin-4-amine binds to KORs and prevents their activation by endogenous kappa opioids . This blockade of KORs can lead to a variety of effects, depending on the physiological context .
Biochemical Pathways
The kappa opioid system is involved in a wide range of physiological processes. KOR antagonists like N-(oxan-4-yl)piperidin-4-amine can influence these processes by modulating the activity of KORs .
Pharmacokinetics
N-(oxan-4-yl)piperidin-4-amine has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and its duration of action in pharmacological experiments in rats .
Result of Action
The molecular and cellular effects of N-(oxan-4-yl)piperidin-4-amine’s action are complex and depend on the specific physiological context. In general, KOR antagonists can have potent effects on pain, mood, and consciousness . For example, oral administration of N-(oxan-4-yl)piperidin-4-amine has shown strong efficacy in antagonizing prolactin secretion and tail-flick analgesia induced by a KOR agonist in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(oxan-4-yl)piperidin-4-amine. For example, the presence of other drugs, the physiological state of the individual, and genetic factors can all affect how this compound interacts with KORs and its overall pharmacological effects .
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBJGWBFPNCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)piperidin-4-amine | |
CAS RN |
914654-73-2 |
Source


|
| Record name | N-(oxan-4-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



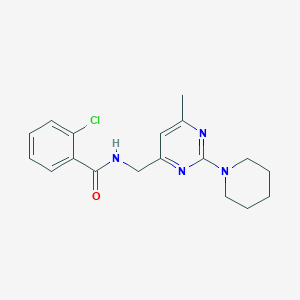



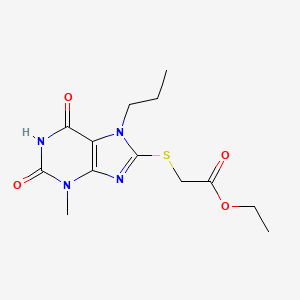
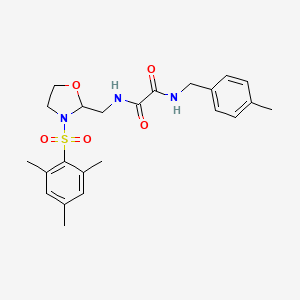
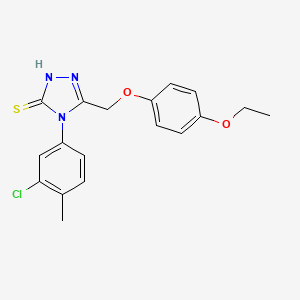
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2971602.png)


![N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2971606.png)
![N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2971607.png)